
2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is an organic compound that features a complex structure with multiple functional groups. It is characterized by the presence of a methoxyphenoxy group, a phenyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Attachment of the Phenyl Group: : The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
-
Formation of the Acetamide Linkage: : The acetamide linkage is typically formed by reacting an amine with an acyl chloride or anhydride. In this case, the amine derived from the oxadiazole ring is reacted with 2-(4-methoxyphenoxy)acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl and methoxyphenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products
Oxidation: Formation of 4-hydroxyphenoxy or 4-formylphenoxy derivatives.
Reduction: Formation of amine derivatives from the oxadiazole ring.
Substitution: Halogenated derivatives of the phenyl or methoxyphenoxy groups.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science:
作用機序
The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-thiadiazol-3-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-triazol-3-yl)acetamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to its thiadiazole and triazole analogs. This uniqueness can lead to different biological activities and applications.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(21)18-17-16(19-24-20-17)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZYZJRGXUQGEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2412554.png)

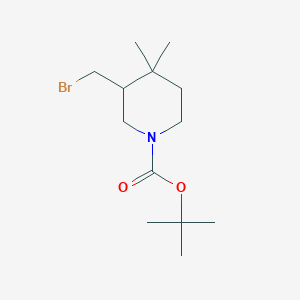
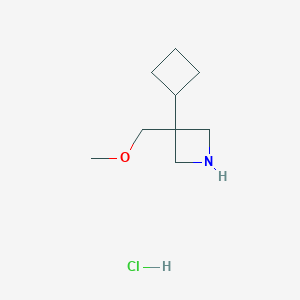
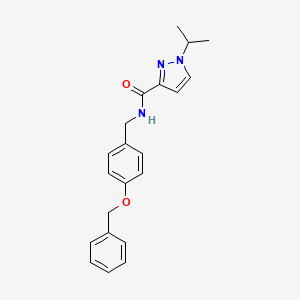
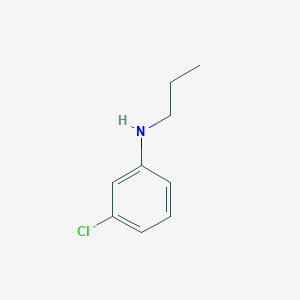
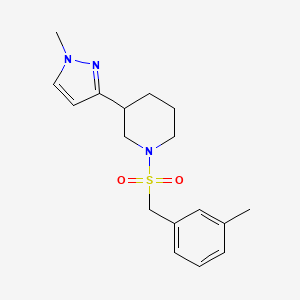

![[1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2412567.png)
![N-[(2-chlorophenyl)methyl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2412568.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2412569.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412573.png)

